4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID
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Overview
Description
4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID is an organic compound with the molecular formula C15H19NO5 and a molecular weight of 293.31 g/mol . This compound is characterized by the presence of an ethoxycarbonyl group attached to an aniline moiety, which is further connected to a methyl-substituted oxopentanoic acid chain.
Preparation Methods
The synthesis of 4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Ethoxycarbonyl Aniline Intermediate: This step involves the reaction of aniline with ethyl chloroformate under basic conditions to form the ethoxycarbonyl aniline intermediate.
Coupling with Methyl-Substituted Oxopentanoic Acid: The intermediate is then coupled with 2-methyl-5-oxopentanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Chemical Reactions Analysis
4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aniline moiety, where nucleophiles replace the ethoxycarbonyl group.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-METHYLBUTANOIC ACID can be compared with similar compounds such as:
5-[4-(Methoxycarbonyl)anilino]-2-methyl-5-oxopentanoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
5-[4-(Ethoxycarbonyl)anilino]-2-ethyl-5-oxopentanoic acid: Similar structure but with an ethyl group instead of a methyl group.
5-[4-(Ethoxycarbonyl)anilino]-2-methyl-5-oxobutanoic acid: Similar structure but with a shorter carbon chain.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H19NO5 |
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Molecular Weight |
293.31g/mol |
IUPAC Name |
5-(4-ethoxycarbonylanilino)-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19NO5/c1-3-21-15(20)11-5-7-12(8-6-11)16-13(17)9-4-10(2)14(18)19/h5-8,10H,3-4,9H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
FAWIGLUXZXBRNI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(C)C(=O)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(C)C(=O)O |
Origin of Product |
United States |
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